molecular formula C8H6Cl2O B1319503 3-Chloro-4-methylbenzoyl chloride CAS No. 21900-30-1

3-Chloro-4-methylbenzoyl chloride

Cat. No.: B1319503
CAS No.: 21900-30-1
M. Wt: 189.04 g/mol
InChI Key: GANDSBWEBNXLMG-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chlorination of 4-methylbenzoyl chloride: One common method involves the chlorination of 4-methylbenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-chlorotoluene with oxalyl chloride (COCl)2 in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of 3-chloro-4-methylbenzoyl chloride often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids (e.g., AlCl3)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products:

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Thioesters: Formed from reactions with thiols

    3-Chloro-4-methylbenzoic acid: Formed from hydrolysis reactions

Scientific Research Applications

Chemistry: 3-Chloro-4-methylbenzoyl chloride is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. It is involved in the development of anti-inflammatory, antimicrobial, and anticancer agents .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of 3-chloro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acylation reaction can modify the biological activity of the target molecule, leading to enhanced therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-methylbenzoyl chloride is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This dual substitution pattern imparts distinct reactivity and properties, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-chloro-4-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDSBWEBNXLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593643
Record name 3-Chloro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-30-1
Record name 3-Chloro-4-methylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloro-4-methylbenzoyl chloride is prepared by refluxing together 30 g. (0.175 mole) of 3-chloro-4-methyl benzoic acid and 85 ml. thionyl chloride for about 2.5 hours, after which the excess thionyl chloride is distilled off under vacuum. The aroyl chloride product, 3-chloro-4-methylbenzoyl chloride, distills over at b.p. 70°-74°C., 10.25 mm. Hg.
Quantity
0.175 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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